Introduction: A Versatile Furanic Building Block
Introduction: A Versatile Furanic Building Block
An In-Depth Technical Guide to 3-(furan-2-yl)propan-1-ol (CAS: 26908-23-6)
3-(Furan-2-yl)propan-1-ol, registered under CAS number 26908-23-6, is a heterocyclic organic compound featuring a furan ring connected to a propanol side chain.[1] This structure is of significant interest in modern organic and medicinal chemistry. The furan moiety is a key structural motif in numerous natural products and clinically important drugs, while the primary alcohol provides a reactive handle for a wide array of chemical transformations.[2][3][4] Consequently, 3-(furan-2-yl)propan-1-ol serves as a valuable intermediate and building block for synthesizing more complex molecules, particularly in the pharmaceutical, agrochemical, and fragrance industries.[5] Its pleasant, sweet, and slightly nutty aroma also leads to its use as a flavoring agent.[1]
This guide provides a comprehensive technical overview of 3-(furan-2-yl)propan-1-ol, covering its physicochemical properties, synthesis strategies, purification protocols, analytical characterization, and safe handling procedures. The methodologies described herein are grounded in established chemical principles and designed to be self-validating for research and development applications.
Physicochemical & Spectroscopic Profile
A thorough understanding of the compound's properties is fundamental for its effective use in synthesis and analysis. The key data for 3-(furan-2-yl)propan-1-ol are summarized below.
Table 1: Physicochemical Properties of 3-(furan-2-yl)propan-1-ol
| Property | Value | Source(s) |
| CAS Number | 26908-23-6 | [6][7][8] |
| Molecular Formula | C₇H₁₀O₂ | [6][8] |
| Molecular Weight | 126.15 g/mol | [6][8] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Boiling Point | 43-44 °C at 0.2 Torr | [7] |
| Purity (Typical) | ≥98% | [5][6] |
| Synonyms | 2-Furanpropanol; 3-(2-furanyl)-1-propanol; 3-(2-Furyl)propan-1-ol | [1][6][] |
| SMILES | C(CCO)C1=CC=CO1 | [1][8] |
| InChI Key | RDXPZEOZOFBBAJ-UHFFFAOYSA-N | [1][6] |
Strategic Synthesis of 3-(furan-2-yl)propan-1-ol
The synthesis of 3-(furan-2-yl)propan-1-ol can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment. Below are two field-proven strategies: the reduction of a carboxylic acid ester and a Grignard-based carbon-carbon bond formation.
Strategy 1: Reduction of 3-(furan-2-yl)propanoate Esters
This is arguably the most direct and common approach, predicated on the selective reduction of an ester functional group to a primary alcohol. The synthesis of the precursor, an ester like ethyl or methyl 3-(furan-2-yl)propanoate, can be achieved via methods such as the hydroarylation of acrylic acid derivatives with furan.[10][11][12]
Causality and Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of efficiently converting esters to primary alcohols. It acts as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the ester. The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with protic sources. The subsequent aqueous workup protonates the resulting alkoxide intermediate to yield the final alcohol.
Workflow for Ester Reduction Pathway
Caption: Ester reduction workflow for synthesis.
Detailed Experimental Protocol (Ester Reduction):
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried under a nitrogen stream and allowed to cool.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0°C (ice bath).
-
Substrate Addition: A solution of ethyl 3-(furan-2-yl)propanoate in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by water and a 15% aqueous NaOH solution, all while cooling in an ice bath.
-
Workup & Extraction: The resulting salts are filtered off, and the filtrate is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure 3-(furan-2-yl)propan-1-ol.
Strategy 2: Grignard Reaction with Ethylene Oxide
This approach builds the carbon chain by reacting a furan-based Grignard reagent with an epoxide. It exemplifies a powerful C-C bond-forming strategy.[13]
Causality and Rationale: 2-Bromofuran can be converted into 2-furylmagnesium bromide, a Grignard reagent.[14] This reagent is a potent nucleophile and a strong base, requiring anhydrous aprotic ether solvents like THF or diethyl ether for its formation and stability.[13][15] The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the ethylene oxide ring, causing the ring to open. The subsequent acidic workup protonates the intermediate magnesium alkoxide to furnish the primary alcohol, having extended the carbon chain by two atoms.
Workflow for Grignard Synthesis Pathway
Caption: Grignard reaction workflow for synthesis.
Detailed Experimental Protocol (Grignard Synthesis):
-
Grignard Formation: In a flame-dried, nitrogen-flushed apparatus, magnesium turnings are placed in anhydrous THF. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to initiate the reaction. A solution of 2-bromofuran in THF is added dropwise to maintain a gentle reflux. After the addition, the mixture is stirred until most of the magnesium has been consumed.
-
Epoxide Addition: The freshly prepared Grignard reagent is cooled to 0°C. A solution of ethylene oxide in cold, anhydrous THF is added slowly via cannula or dropping funnel. An exothermic reaction is expected.
-
Reaction: The mixture is stirred at a low temperature for an hour and then allowed to warm to room temperature and stir for several more hours.
-
Workup & Extraction: The reaction is quenched by pouring it slowly onto a mixture of ice and saturated aqueous ammonium chloride (NH₄Cl). The aqueous layer is extracted several times with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude alcohol is then purified, typically by vacuum distillation or silica gel column chromatography.
Purification & Quality Control
Achieving high purity is critical for subsequent applications. The primary methods for purifying furan alcohols are fractional distillation and adsorption-based techniques.[16]
Table 2: Purification Methodologies
| Method | Principle | Key Parameters & Rationale |
| Fractional Distillation | Separation based on differences in boiling points. | Pressure: Performed under vacuum (e.g., 0.2 Torr) to lower the boiling point and prevent thermal degradation of the furan ring.[7]Column: A fractionating column (e.g., Vigreux) is used to achieve efficient separation from impurities with close boiling points.[16] |
| Adsorption | Selective removal of impurities by binding to a solid stationary phase. | Adsorbent: Activated carbon can remove colored impurities and polymers. Molecular sieves are effective for removing residual water.[16]Rationale: This is often used as a polishing step before or after distillation to remove specific contaminants that are difficult to separate by boiling point alone. |
Analytical Characterization: Structural Validation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of 3-(furan-2-yl)propan-1-ol.[4][17]
General Analytical Workflow
Caption: Workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the carbon-hydrogen framework.[4]
Protocol: A sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[4] ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer.
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| -CH₂-OH | ~3.7, t | ~62 | Methylene adjacent to electron-withdrawing -OH group. |
| -CH₂-CH₂-OH | ~1.9, quintet | ~30 | Aliphatic methylene, split by two adjacent methylenes. |
| Fur-CH₂- | ~2.8, t | ~25 | Methylene adjacent to the furan ring (benzylic-like). |
| Furan H5 | ~7.3, m | ~142 | Furan proton adjacent to oxygen, deshielded. |
| Furan H4 | ~6.3, m | ~110 | Furan proton beta to oxygen. |
| Furan H3 | ~6.1, m | ~105 | Furan proton alpha to the alkyl substituent. |
| Furan C2 | - | ~155 | Furan carbon bearing the substituent. |
| -OH | Variable | - | Broad singlet, position is concentration and temperature dependent. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
Protocol: A thin film of the neat liquid sample is placed between two salt (NaCl or KBr) plates and analyzed.[4]
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3350 (broad) | O-H | Stretching |
| ~3100 | C-H (furan) | Stretching |
| ~2940, ~2870 | C-H (aliphatic) | Stretching |
| ~1500, ~1600 | C=C (furan) | Stretching |
| ~1050 | C-O | Stretching |
| ~740 | C-H (furan) | Out-of-plane bending |
Mass Spectrometry (MS)
MS provides the molecular weight and information about fragmentation patterns.
Protocol: The sample is introduced into the mass spectrometer, often via direct infusion or GC-MS for volatile compounds.[4][18]
Table 5: Expected Mass Spectrometry Data
| m/z Value | Interpretation | Rationale |
| 126 | [M]⁺ | Molecular ion peak corresponding to C₇H₁₀O₂. |
| 95 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 81 | [C₅H₅O]⁺ | Furanotropylium-like ion, a very common fragment for furfuryl derivatives. |
Applications in Research and Development
The dual functionality of 3-(furan-2-yl)propan-1-ol—the reactive furan ring and the primary alcohol—makes it a highly versatile precursor.[1][5]
-
Pharmaceutical Synthesis: The furan core is present in drugs like ranitidine and furosemide.[3] This building block allows for the introduction of a furan-propyl scaffold into potential new drug candidates.
-
Agrochemicals: Furan derivatives are utilized in the development of fungicides and other crop protection agents.[5]
-
Flavors & Fragrances: Its characteristic aroma makes it a direct component in fragrance formulations.[1][5] The alcohol can also be esterified to produce a range of aromatic esters with different scent profiles.
Safety, Handling, and Storage
Proper handling is essential due to the chemical nature of furan derivatives and alcohols.
-
Hazards: The compound is associated with warnings for causing skin irritation, serious eye irritation, and potential respiratory irritation.[8] Like many organic compounds, it should be considered flammable.[19][20]
-
Handling: Work in a well-ventilated area or a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19] Ensure all equipment is electrically grounded to prevent static discharge, which can be an ignition source.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Keep away from heat, sparks, open flames, and other sources of ignition.[20]
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